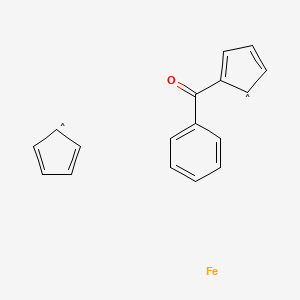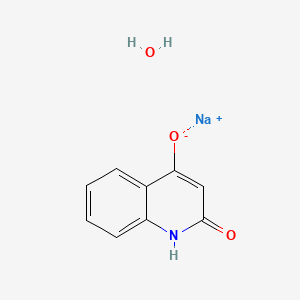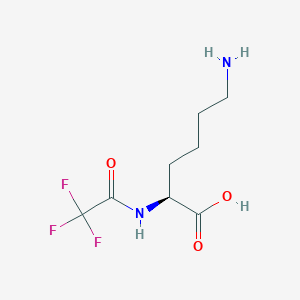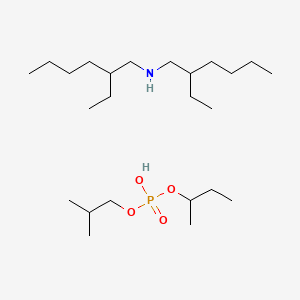
3-(4-Chlorothiophen-2-yl)propiolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorothiophen-2-yl)propiolic acid is an organic compound with the molecular formula C7H3ClO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and contains a propiolic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorothiophen-2-yl)propiolic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorothiophene, which is commercially available.
Bromination: 4-chlorothiophene is brominated using N-bromosuccinimide (NBS) to form 2-bromo-4-chlorothiophene.
Sonogashira Coupling: The brominated product undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide to yield 3-(4-chlorothiophen-2-yl)prop-2-yn-1-ol.
Deprotection and Oxidation: The trimethylsilyl group is removed using a fluoride source, and the resulting alkyne is oxidized to form this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorothiophen-2-yl)propiolic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(4-Chlorothiophen-2-yl)propiolic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorothiophen-2-yl)propiolic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propionic acid: Similar in structure but lacks the thiophene ring.
3-(4-Chlorothiophen-2-yl)propanoic acid: Similar but with a saturated propanoic acid moiety instead of the propiolic acid.
Properties
Molecular Formula |
C7H3ClO2S |
|---|---|
Molecular Weight |
186.62 g/mol |
IUPAC Name |
3-(4-chlorothiophen-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H3ClO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h3-4H,(H,9,10) |
InChI Key |
IFUPPHWMGUHGCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Cl)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12063164.png)

![3-[(1S)-1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-5-isoxazolamine](/img/structure/B12063171.png)





![[3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone](/img/structure/B12063209.png)
![beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC](/img/structure/B12063211.png)

